Cas no 53086-46-7 (3-(4-bromophenyl)butanoic acid)

3-(4-Bromophenyl)butanoic acid is a brominated aromatic carboxylic acid with the molecular formula C₁₀H₁₁BrO₂. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both a bromine substituent and a carboxylic acid functional group allows for further derivatization via cross-coupling reactions, nucleophilic substitutions, or esterifications. Its well-defined structure and high purity make it suitable for research and industrial applications requiring precise molecular modifications. The compound is typically supplied as a white to off-white crystalline solid, ensuring consistent reactivity and handling in synthetic workflows. Storage under inert conditions is recommended to maintain stability.
3-(4-bromophenyl)butanoic acid structure
53086-46-7 structure
Product Name:3-(4-bromophenyl)butanoic acid
CAS No:53086-46-7
MF:C10H11BrO2
MW:243.097142457962
CID:1580742
PubChem ID:6452773
Update Time:2025-05-23

3-(4-bromophenyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-bromophenyl)butanoic acid
    • Benzenepropanoic acid, 4-bromo-beta-methyl-
    • SCHEMBL11324400
    • BS-50583
    • CS-0199152
    • 53086-46-7
    • FBASDSAHBADZFQ-UHFFFAOYSA-N
    • SY139801
    • DTXSID50967598
    • 4-Bromo-beta-methylbenzenepropanoic acid
    • EN300-111249
    • Z1269234118
    • 3-(4-bromophenyl)butanoicacid
    • MFCD08282290
    • E76498
    • AKOS017558339
    • Inchi: 1S/C10H11BrO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)
    • InChI Key: FBASDSAHBADZFQ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(C)CC(=O)O

Computed Properties

  • Exact Mass: 241.99423
  • Monoisotopic Mass: 241.99424g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.3

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Additional information on 3-(4-bromophenyl)butanoic acid

3-(4-Bromophenyl)Butanoic Acid: A Comprehensive Overview

3-(4-Bromophenyl)butanoic acid, identified by the CAS number 53086-46-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure featuring a bromophenyl group attached to a butanoic acid backbone, has garnered attention due to its potential applications in drug discovery and material science. Recent advancements in synthetic methodologies and computational modeling have further illuminated its properties and functionalities, making it a subject of extensive research.

The molecular structure of 3-(4-bromophenyl)butanoic acid comprises a four-carbon chain (butanoic acid) linked to a bromine-substituted phenyl ring. This arrangement imparts the compound with distinct chemical properties, including moderate acidity due to the carboxylic acid group and aromaticity from the phenyl ring. The presence of bromine at the para position enhances the compound's stability and reactivity, making it a versatile building block in organic synthesis.

Recent studies have explored the synthesis of 3-(4-bromophenyl)butanoic acid through various routes, including Friedel-Crafts acylation and nucleophilic aromatic substitution. These methods have been optimized to improve yield and purity, addressing challenges such as regioselectivity and side reactions. For instance, researchers have employed catalytic systems to facilitate the formation of the desired product while minimizing byproducts.

The applications of 3-(4-bromophenyl)butanoic acid span across multiple domains. In pharmacology, it serves as a precursor for bioactive molecules, particularly those targeting G-protein coupled receptors (GPCRs). Its role in modulating receptor activity has been documented in recent clinical studies, highlighting its potential as a lead compound for therapeutic agents. Additionally, in material science, this compound has been utilized in the development of advanced polymers and coatings due to its ability to form stable cross-links.

Recent research has also focused on the environmental impact of 3-(4-bromophenyl)butanoic acid. Studies have evaluated its biodegradability under various conditions, revealing that it undergoes microbial degradation efficiently under aerobic conditions. This finding is crucial for assessing its safety profile and ensuring sustainable practices in its production and use.

In conclusion, 3-(4-bromophenyl)butanoic acid, with its unique chemical properties and diverse applications, remains a focal point in contemporary scientific research. Ongoing investigations into its synthesis, reactivity, and biological effects continue to expand our understanding of this compound's potential. As advancements in analytical techniques and computational modeling unfold, further insights into its behavior at molecular levels are anticipated, paving the way for innovative applications across multiple disciplines.

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